(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-methoxy-3-methylphenyl)prop-2-enamide
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Overview
Description
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-methoxy-3-methylphenyl)prop-2-enamide is an organic compound that features a cyano group, a furan ring, and a methoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-methoxy-3-methylphenyl)prop-2-enamide typically involves the reaction of furan-2-ylmethylamine with 3-(4-methoxy-3-methylphenyl)acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product through a nucleophilic addition-elimination mechanism.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-methoxy-3-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-methoxy-3-methylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural features that may interact with biological targets.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-methoxy-3-methylphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the furan ring are likely to play crucial roles in binding to these targets, leading to the modulation of biological pathways. Specific pathways and targets would depend on the particular application being investigated.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide: Known for its anticancer activity.
(E)-2-cyano-3-[1-(4-fluoro-benzyl)-1H-indol-3-yl]-N-furan-2-ylmethyl-acrylamide: Another compound with a similar structure but different substituents.
Uniqueness
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-methoxy-3-methylphenyl)prop-2-enamide is unique due to the presence of the methoxy-substituted phenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
Properties
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-methoxy-3-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-8-13(5-6-16(12)21-2)9-14(10-18)17(20)19-11-15-4-3-7-22-15/h3-9H,11H2,1-2H3,(H,19,20)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOXVKJZUFUGHX-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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